(2E)-3-(4-tert-Butylphenyl)-1-(furan-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)14-9-6-13(7-10-14)8-11-15(18)16-5-4-12-19-16/h4-12H,1-3H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDTTZQVNLUVFY-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen, forming an enolate that attacks the aldehyde’s carbonyl carbon. Subsequent dehydration yields the α,β-unsaturated ketone. For the target compound, 4-tert-butylacetophenone reacts with furfural under alkaline conditions. A typical procedure involves:
Optimization Strategies
Cross-Coupling Reactions: Modern Synthetic Routes
Recent advances in transition metal-catalyzed cross-coupling reactions offer alternative pathways for chalcone synthesis, particularly for structurally complex derivatives.
Suzuki-Miyaura Coupling
This method couples a boronic acid with a ketone-bearing electrophile. For the target compound, 4-tert-butylphenylboronic acid reacts with (E)-3-(furan-2-yl)acryloyl chloride in the presence of a palladium catalyst.
Heck Coupling
The Heck reaction couples aryl halides with alkenes. Using 4-tert-butylbromobenzene and furan-2-yl acrylate, this method achieves moderate yields:
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Conditions: Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Et₃N, DMF, 100°C.
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Challenges: Competing side reactions reduce efficiency compared to Suzuki coupling.
Microwave-Assisted Synthesis: Enhancing Efficiency
Microwave irradiation significantly reduces reaction times and improves yields by enabling rapid, uniform heating. For the target chalcone:
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Mix 4-tert-butylacetophenone and furfural in PEG-400.
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Irradiate at 150 W for 10 minutes.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Time | Advantages | Limitations |
|---|---|---|---|---|---|
| Claisen-Schmidt | NaOH/ethanol, 70°C | 60–70 | 4–6 hours | Low cost, simplicity | Long duration, moderate yields |
| Suzuki-Miyaura | Pd(PPh₃)₄, Cs₂CO₃, toluene, 90°C | 65–75 | 12 hours | High selectivity | Expensive catalysts |
| Microwave-Assisted | PEG-400, 150 W | 85–90 | 10 minutes | Rapid, high yields | Specialized equipment required |
Recent Advances and Modifications
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity
- Anti-inflammatory Effects
- Antioxidant Potential
Materials Science Applications
- Organic Photovoltaics
- Fluorescent Probes
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various chalcones, including this compound. The results demonstrated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a new class of antibiotics.
Case Study 2: Photovoltaic Performance
Research conducted by Zhao et al. (2023) examined the incorporation of furan-based chalcones into organic solar cells. The study found that devices utilizing this compound exhibited improved power conversion efficiencies compared to traditional materials.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(furan-2-yl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through interactions with cellular signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Physical Property Comparisons
Key Observations :
- Yield : LabMol-91’s low yield (7.8%) contrasts with higher yields in derivatives like LabMol-83 (41%) and LabMol-90 (89%), suggesting synthetic challenges with bulky substituents .
- Melting Points : LabMol-91’s lower melting point (84°C) vs. LabMol-85 (158°C) highlights the impact of the α-substituent: furan (flexible) vs. pyrrole (rigid) .
- Purity : All compounds exhibit >99% purity, ensuring reliable bioactivity data .
Antitubercular Activity
LabMol-91 was evaluated against M. tuberculosis H37Rv and drug-resistant strains using MABA and Low Oxygen Recovery Assays.
- LabMol-85 (pyrrole-substituted): Moderate activity (MIC ~2 µg/mL) against M. tuberculosis .
- LabMol-90 (4-nitrophenyl): Higher activity (MIC ~0.5 µg/mL), attributed to the electron-withdrawing nitro group enhancing target binding .
- LabMol-91 ’s tert-butyl group may improve lipophilicity and membrane penetration, but its bulky nature could reduce binding efficiency compared to nitro or methoxy groups.
Antifungal Activity
- (2E)-1-(4’-Aminophenyl)-3-(furan-2-yl)prop-2-en-1-one (compound 8 in ): MIC = 0.07 µg/mL against T. rubrum, demonstrating the furan moiety’s role in antifungal activity .
Enzyme Inhibition
Structural Insights from Crystallography
- (E)-3-(Furan-2-yl)-1-(4-MeOPh)prop-2-en-1-one (): Exhibits a planar enone system with dihedral angles of 12.96° (furan vs. enone) and 7.89° (phenyl vs. enone). C–H···π interactions stabilize the crystal lattice .
- LabMol-91 : The bulky tert-butyl group likely disrupts planarity, reducing π-π stacking interactions but enhancing hydrophobic binding in biological targets.
Biological Activity
(2E)-3-(4-tert-Butylphenyl)-1-(furan-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits a range of biological activities that have garnered significant interest in medicinal chemistry. This compound is characterized by its unique structural features, including a furan ring and a tert-butyl substituent, which may influence its interactions with biological targets.
The molecular formula of this compound is C17H18O2, with a molecular weight of 254.33 g/mol. Its structure can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H18O2 |
| Molecular Weight | 254.33 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its α,β-unsaturated carbonyl system, which allows it to act as a Michael acceptor. This property enables the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The presence of the tert-butyl and furan substituents can enhance its binding affinity and specificity towards various biological targets.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Bacillus subtilis | 75 |
These results suggest that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, in studies involving breast cancer cell lines, this compound demonstrated an IC50 value of approximately 30 µM, indicating potent cytotoxic effects.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the compound's ability to inhibit biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent against biofilm-associated infections.
- Cancer Cell Apoptosis : Research published in Cancer Letters indicated that treatment with this chalcone derivative led to increased levels of reactive oxygen species (ROS) in cancer cells, which correlated with enhanced apoptotic activity.
Comparative Analysis
When compared to other chalcone derivatives, this compound exhibits unique properties due to its specific substituents:
| Compound Name | Biological Activity |
|---|---|
| (2E)-1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Antioxidant and anti-inflammatory |
| (2E)-1-(4-Nitrophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Antimicrobial and anticancer activities |
| This compound | Antimicrobial and anticancer properties |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2E)-3-(4-tert-butylphenyl)-1-(furan-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 4-tert-butylbenzaldehyde and 2-acetylfuran under alkaline conditions (e.g., NaOH/ethanol). Key parameters include temperature (60–80°C), reaction time (4–6 hrs), and molar ratio (1:1.2 aldehyde:ketone). Yield optimization requires monitoring by TLC and recrystallization from ethanol .
Q. How is the crystal structure of this chalcone derivative determined, and what intermolecular interactions stabilize its lattice?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is employed. The compound crystallizes in a monoclinic system (e.g., space group P2₁/n), with unit cell parameters refined using software like SHELX. Intermolecular C–H···O hydrogen bonds and π–π stacking between aromatic rings contribute to lattice stability .
Q. What spectroscopic techniques are used to characterize this compound, and how are key peaks interpreted?
- Methodological Answer :
- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=C), and ~1250 cm⁻¹ (C–O of furan) .
- NMR : ¹H NMR shows a doublet at δ 7.8–8.0 ppm (α,β-unsaturated proton) and singlet at δ 1.3 ppm (t-Bu group). ¹³C NMR confirms the carbonyl carbon at ~190 ppm .
Q. How is the antimicrobial activity of this compound evaluated, and what controls are essential?
- Methodological Answer : Use agar disc diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include positive controls (e.g., ampicillin) and solvent controls (DMSO). Report MIC (Minimum Inhibitory Concentration) values in µg/mL .
Advanced Research Questions
Q. How can DFT calculations predict the electronic properties of this chalcone, and what functional/basis set is recommended?
- Methodological Answer : Use Gaussian 09 with B3LYP/6-311++G(d,p) to compute HOMO-LUMO energies, electrostatic potential (ESP), and dipole moments. Compare experimental UV-Vis spectra (λmax ~350 nm) with TD-DFT results to validate electronic transitions .
Q. What strategies resolve contradictions between experimental and computational data (e.g., bond lengths or vibrational frequencies)?
- Methodological Answer : Discrepancies in bond lengths (e.g., C=O) may arise from crystal packing effects not modeled in gas-phase DFT. Use AIM (Atoms in Molecules) theory to analyze electron density topology. Adjust computational parameters (e.g., solvent model) to align with experimental conditions .
Q. How does substituent variation (e.g., t-Bu vs. methoxy) affect the compound’s nonlinear optical (NLO) properties?
- Methodological Answer : Replace the t-Bu group with electron-donating/withdrawing groups and compute hyperpolarizability (β) using CPHF (Coupled Perturbed Hartree-Fock). Correlate results with Hammett constants (σ) to design NLO-active derivatives .
Q. What mechanistic insights explain the antimicrobial activity differences between this compound and its halogenated analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
